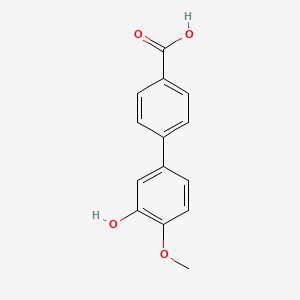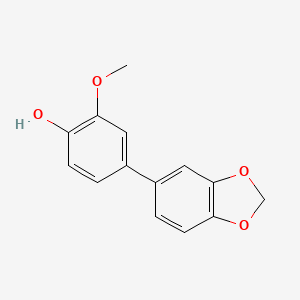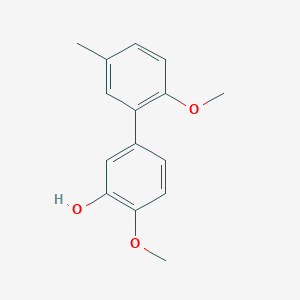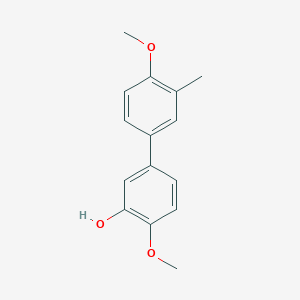
4-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% (4-MMP-2-MOP) is a novel phenolic compound with a wide range of applications in scientific research. It has been extensively studied in recent years due to its unique properties and potential to be used as an intermediate in organic synthesis. 4-MMP-2-MOP is a member of the phenolic family and is composed of a benzene ring with two methyl groups attached to the ring. The compound has a melting point of approximately 95°C and is a colorless solid.
Scientific Research Applications
4-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% has been studied for its potential use as an intermediate in organic synthesis. It has also been studied for its potential applications in the fields of biochemistry and pharmacology. It has been used to synthesize various compounds such as 4-methoxy-3-methylphenol, 1,4-dihydroxy-3-methylbenzene, and 4-methoxy-2-methylphenol. Additionally, 4-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% is used as a reagent in the synthesis of various pharmaceuticals and drugs, such as anti-inflammatory drugs, antibiotics, and anti-cancer drugs.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed that the compound acts as an antioxidant and can scavenge reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. Additionally, 4-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% has been shown to inhibit the activity of certain enzymes involved in the synthesis of inflammatory mediators, such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects
4-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% has been studied for its potential effects on various biochemical and physiological processes. Studies have shown that the compound can modulate the activity of certain enzymes involved in the synthesis of inflammatory mediators, such as cyclooxygenase and lipoxygenase. Additionally, 4-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% has been shown to inhibit the synthesis of pro-inflammatory cytokines, such as TNF-α and IL-1β. Furthermore, 4-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% has been shown to reduce the production of reactive oxygen species (ROS) and to protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% in laboratory experiments is its low toxicity and high solubility in water. Additionally, 4-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% is relatively stable and can be stored for long periods of time without significant degradation. However, 4-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% can be difficult to synthesize in large quantities due to its high reactivity and instability.
Future Directions
The potential applications of 4-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% in scientific research are numerous. It could be used in the development of new drugs and therapeutic agents, as well as in the synthesis of various compounds. Additionally, further research could be done to explore the effects of 4-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% on various biochemical and physiological processes. Finally, further research could be done to optimize the synthesis of 4-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% and to develop more efficient synthesis methods.
Synthesis Methods
4-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% is synthesized through a two-step process. The first step is the synthesis of 4-methoxy-3-methylphenol, which is done by reacting 4-methoxybenzaldehyde with ethylmagnesium bromide in an aqueous-organic system. The second step is the oxidation of the 4-methoxy-3-methylphenol to 4-(4-Methoxy-3-methylphenyl)-2-methoxyphenol, 95% using an oxidizing agent such as sodium hypochlorite or potassium permanganate.
properties
IUPAC Name |
2-methoxy-4-(4-methoxy-3-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10-8-11(5-7-14(10)17-2)12-4-6-13(16)15(9-12)18-3/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUKYURUCXATLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685563 |
Source


|
| Record name | 3,4'-Dimethoxy-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-3-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261950-65-5 |
Source


|
| Record name | 3,4'-Dimethoxy-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














